molecular formula C22H18ClN5OS B2887322 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 894041-08-8

2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2887322
CAS No.: 894041-08-8
M. Wt: 435.93
InChI Key: ZQHWJCPMUIMSCP-UHFFFAOYSA-N
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Description

2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound designed for research applications. This molecule is built on a multifunctional hybrid scaffold, combining a 3,4-dihydroquinoline unit with a [1,2,4]triazolo[4,3-b]pyridazine system linked via a thioether bridge. The 4-chlorophenyl substituent on the pyridazine ring is a common pharmacophore known to influence bioactivity and molecular interactions. Core Research Applications and Value: The structural features of this compound suggest significant potential in medicinal chemistry and drug discovery research. The 3,4-dihydroquinoline scaffold is a privileged structure in pharmacology, with documented derivatives exhibiting a range of biological activities, including anticancer properties and central nervous system (CNS) modulation . Furthermore, the [1,2,4]triazolo[4,3-b]pyridazine core is a nitrogen-rich heterocycle of high interest in the development of kinase inhibitors and other enzyme-targeted therapies. The presence of the sulfanylacetamide linker (-S-CH2-C(=O)-) between these two systems may contribute to enhanced binding affinity and metabolic stability. Potential Mechanisms of Action: While the specific mechanism of action for this compound requires experimental validation, inferences can be drawn from its components. Quinoline derivatives are known to interact with multiple biological targets. They can intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells, which is a common mechanism for anticancer agents . Some derivatives also act as enzyme inhibitors, targeting topoisomerases or various kinases to induce apoptosis and cell cycle arrest . Additionally, certain 3,4-dihydroquinoline derivatives have been reported to bind to the benzodiazepine site of the GABA A receptor, indicating potential for neuroscientific research related to convulsions and anxiety . The hybrid nature of this compound makes it a versatile candidate for screening against a panel of biological targets to elucidate its primary mechanism. Chemical Profile: IUPAC Name: this compound Molecular Formula: C 22 H 17 ClN 6 OS Molecular Weight: 448.93 g/mol This product is offered for Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5OS/c23-17-9-7-15(8-10-17)18-11-12-20-24-25-22(28(20)26-18)30-14-21(29)27-13-3-5-16-4-1-2-6-19(16)27/h1-2,4,6-12H,3,5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHWJCPMUIMSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article reviews the existing literature regarding its pharmacological properties, synthesis methods, and biological mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a triazolo-pyridazine core and a dihydroquinoline moiety. The presence of the 4-chlorophenyl group is notable for its potential influence on biological activity through enhanced lipophilicity and binding interactions.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The specific derivatives related to the triazolo-pyridazine structure may offer similar or enhanced activity due to structural similarities.

Anticancer Activity

The anticancer potential of triazole derivatives has been documented extensively. For instance, compounds similar to the target structure have demonstrated cytotoxic effects against various cancer cell lines. One study reported that certain triazole-thiones exhibited IC50 values as low as 6.2 μM against colon carcinoma cells . This suggests that the compound may also be investigated for its potential in cancer therapeutics.

Anti-Tubercular Activity

Another area of interest is the anti-tubercular activity of triazole compounds. A related study found that certain derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis . Given the structural similarities, further investigation into this compound's efficacy against tuberculosis could be warranted.

The mechanism by which triazolo-pyridazine compounds exert their effects is often linked to their interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The triazole moiety is known to interfere with nucleic acid synthesis and enzyme function . Additionally, the thioether linkage in the compound may enhance its reactivity and ability to form stable interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methodologies include:

  • Formation of the Triazolo-Pyridazine Core: This often involves cyclization reactions under basic conditions.
  • Thioether Formation: The introduction of sulfur-containing groups can be achieved through nucleophilic substitution reactions.
  • Final Coupling Reactions: The final product is usually obtained through coupling reactions with dihydroquinoline derivatives .

Case Studies

Several studies have explored various derivatives of triazolo-pyridazine compounds:

  • Antimicrobial Screening: A series of synthesized compounds were tested for antimicrobial activity against multiple pathogens, showing promising results that warrant further exploration.
  • Cytotoxicity Assessments: In vitro studies indicated low toxicity profiles in human cell lines (e.g., HEK-293), suggesting a favorable safety margin for potential therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • The thioether in the target compound contrasts with thione groups in , which may alter redox activity and hydrogen-bonding capacity .

Substituent Analysis

Compound Name Position 6 Substituent Position 3 Substituent Additional Groups
Target Compound 4-Chlorophenyl Thioether-linked ethanone + dihydroquinoline None reported
6-(4-Chlorophenyl)-triazolo[4,3-b]pyridazin-3-one 4-Chlorophenyl Oxo group + piperazinyl-ethyl Phenylpiperazine
Triazolo-thiadiazole derivatives (4a-d) 2-Substituted-4-quinolinyl Aryl/heteroaryl groups Quinoline-carboxylic acid
Pyrazole-4-carbaldehyde derivatives Prop-2-yn-1-yloxy phenyl 1-Phenylpyrazole Triazole-azide cycloadducts

Key Observations :

  • The dihydroquinoline substituent in the target compound may confer enhanced planar rigidity compared to piperazine in , affecting blood-brain barrier penetration .

Key Observations :

  • The target compound’s synthesis may parallel ’s use of POCl3 for cyclization .
  • Thioether formation could involve nucleophilic substitution, similar to alkylation steps in and .

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Reported Activities
Target Compound ~450 (estimated) ~3.5 N/A (analogs: antimicrobial)
6-(4-Chlorophenyl)-triazolo[4,3-b]pyridazin-3-one 448.9 3.8 Not specified (piperazine: CNS-targeting)
Triazolo-thiadiazoles ~350–400 2.5–4.0 Antimicrobial, antioxidant
Pyrazole-triazole hybrids ~300–350 2.0–3.5 Anticancer, anti-inflammatory

Key Observations :

  • The target compound’s molecular weight (~450) suggests moderate bioavailability, comparable to ’s analog .
  • The thioether and dihydroquinoline groups may increase LogP vs. piperazine-containing analogs, impacting solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multistep protocols, including cyclocondensation of intermediates like 6-hydrazinyl-triazolo-pyridazine derivatives with thiol-containing reactants under alkaline conditions. Key steps include refluxing in dimethylformamide (DMF) with potassium carbonate as a base, followed by purification via recrystallization .
  • Critical Parameters : Temperature control (70–80°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield. Thin-layer chromatography (TLC) is essential for monitoring intermediate formation .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

  • Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Assign peaks for the 4-chlorophenyl group (δ 7.4–7.6 ppm) and dihydroquinoline protons (δ 2.8–3.2 ppm for CH₂ groups) .

High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₃H₁₈ClN₅OS) with <2 ppm error .

Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C bond at ~650 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In Vitro Assays :

  • Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
  • Enzyme Inhibition : Screen against kinases or bromodomains (e.g., BRD4) using fluorescence polarization assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assays?

  • Strategies :

Orthogonal Assays : Validate results using complementary techniques (e.g., ATP-based viability assays alongside flow cytometry for apoptosis) .

Pharmacokinetic Modeling : Assess cellular uptake and efflux mechanisms using LC-MS/MS to correlate intracellular concentration with observed activity .

Proteomic Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .

Q. What computational methods are effective for predicting the reactivity of the thioether and triazolo-pyridazine moieties?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies for the C-S bond to predict susceptibility to nucleophilic substitution .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., BRD4 bromodomains) to guide SAR studies .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Design Principles :

Isosteric Replacement : Substitute the thioether with sulfone or sulfonamide groups to reduce oxidative metabolism .

Heterocycle Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the triazolo-pyridazine core to improve π-stacking with target proteins .

Prodrug Strategies : Mask the ethanone moiety with ester or amide prodrugs to enhance solubility and bioavailability .

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